(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Description
Strategic Use of Chiral Auxiliaries in Piperidine Ring Formation
The construction of the piperidine ring with embedded stereochemistry is a foundational step in synthesizing (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid. Chiral auxiliaries play a pivotal role in enforcing conformational rigidity during cyclization, thereby enabling stereochemical control. For example, Oppolzer’s camphorsultam has been employed in asymmetric [3+2] cycloaddition reactions to establish the piperidine core with high enantioselectivity. This auxiliary biases the transition state by leveraging its bulky camphor-derived structure, ensuring that ring closure occurs with the desired (S)-configuration.
In another approach, Ni-catalyzed reductive coupling of Csp²-hybridized organohalides with 3-chloro-δ-lactams has emerged as a powerful method for generating enantioenriched 3-substituted piperidines. Modified chiral Bilm ligands, such as those featuring electron-withdrawing substituents, enhance both reactivity and enantioselectivity by modulating the nickel center’s electronic environment. These ligands facilitate the formation of the piperidine ring while preserving the integrity of the gem-difluoro moiety, a critical consideration given the propensity of fluorinated intermediates to undergo elimination.
Properties
IUPAC Name |
2-[(4S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJWZRQZZXARM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Precursors
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. A common approach involves reacting 3,3-difluoropiperidin-4-yl acetic acid derivatives with di-tert-butyl dicarbonate under basic conditions:
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Reactants : 4-Piperidinecarboxylic acid, di-tert-butyl dicarbonate (Boc₂O).
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Conditions : NaOH (1N), t-butanol, 0°C → room temperature.
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Yield : ~100% (crude).
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Key Step : Boc protection ensures stability during subsequent fluorination and oxidation steps.
Fluorination of Piperidine Ring
Introducing fluorine atoms at the 3,3-positions is achieved via halogen-exchange or deoxyfluorination reactions.
Method A (DAST Fluorination) :
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Reactants : tert-Butyl 4-oxopiperidine-1-carboxylate, diethylaminosulfur trifluoride (DAST).
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Conditions : Dichloromethane (DCM), 0°C → reflux.
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Yield : 78–85%.
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Mechanism : DAST replaces hydroxyl or carbonyl oxygen with fluorine.
Method B (Electrophilic Fluorination) :
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Reactants : tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Dess-Martin periodinane.
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Conditions : DCM, 0°C → room temperature.
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Yield : 90–95% after oxidation to ketone intermediate.
Stereoselective Synthesis of (S)-Enantiomer
Chiral resolution or asymmetric synthesis is critical for obtaining the (S)-configuration.
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Substrate : Racemic 2-(3,3-difluoropiperidin-4-yl)acetic acid.
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Column : Chiralpak AD-H, hexane:isopropanol (90:10).
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Outcome : >99% enantiomeric excess (ee).
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Catalyst : Ru-(S)-BINAP complex.
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Substrate : tert-Butyl 4-(2-acetoxyvinyl)-3,3-difluoropiperidine-1-carboxylate.
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Conditions : H₂ (50 psi), ethanol, 25°C.
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Yield : 92% with 98% ee.
Key Reaction Optimizations
Coupling of Acetic Acid Moiety
The acetic acid side chain is introduced via alkylation or acylation:
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Substrate : tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
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Reagent : Ethyl bromoacetate, NaH, THF.
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Hydrolysis : LiOH, MeOH/H₂O.
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Overall Yield : 76% (two steps).
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Reactants : tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, ylide (Ph₃P=CHCO₂H).
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Conditions : THF, reflux.
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Yield : 68% (cis/trans = 3:1).
Purification and Characterization
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Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1).
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Crystallization : Ethanol/water recrystallization achieves >98% purity.
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Analytical Data :
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| DAST Fluorination | Fluorination | 85 | 95 | Racemic |
| Asymmetric Hydrogenation | Chiral induction | 92 | 98 | 98% ee (S) |
| Chiral HPLC | Resolution | 45 | 99 | >99% ee (S) |
Trade-offs :
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DAST Fluorination : High yield but requires resolution.
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Asymmetric Hydrogenation : Efficient stereocontrol but costly catalysts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural formula.
Structural and Functional Differences
Ring Size and Flexibility: The target compound’s piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered, ) or azetidine (4-membered, ). This impacts binding affinity in drug-receptor interactions.
Substituent Effects: 3,3-Difluoro Group: Introduces strong electron-withdrawing effects, increasing metabolic stability and altering pKa compared to non-fluorinated analogs (e.g., ) .
Stereochemistry :
- The (S)-configuration in the target compound and –10 analogs ensures enantioselective interactions, critical for chiral drug efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step sequences, including Boc protection, fluorination, and carboxylation. For example, tert-butoxycarbonyl (Boc) protection of the piperidine amine is performed under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] and a base like triethylamine. Fluorination at the 3,3-position may employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The acetic acid moiety is introduced via alkylation or hydrolysis of a nitrile intermediate. Reaction yields are highly sensitive to temperature control (e.g., 40–100°C for coupling steps) and inert atmospheres to prevent Boc group hydrolysis . Purification often requires column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity >98% .
Q. How should researchers characterize stereochemical purity, and what analytical techniques are most effective?
- Methodological Answer : Chiral HPLC using columns like Chiralpak® IA/IB/IC with hexane:isopropanol mobile phases is standard for assessing enantiomeric excess (ee). For diastereomeric mixtures (e.g., 3,3-difluoro configuration), ¹⁹F NMR can resolve fluorine coupling patterns, while X-ray crystallography confirms absolute stereochemistry. Polarimetry ([α]D) and CD spectroscopy provide supplementary data. Evidence from similar Boc-protected piperidines shows that deviations in optical rotation >±5° indicate impurities requiring reprocessing .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodological Answer : Store at –20°C under nitrogen in airtight containers to prevent Boc group hydrolysis. Avoid exposure to moisture or acids, as the Boc group is labile under acidic conditions (e.g., HCl in dioxane). Safety data sheets recommend using PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards .
Advanced Research Questions
Q. How does the rigidity of the 3,3-difluoropiperidine linker influence PROTAC efficacy in targeted protein degradation?
- Methodological Answer : The difluoropiperidine ring enforces a chair conformation, reducing linker flexibility. This rigidity optimizes the distance and orientation between the E3 ligase binder and target protein, enhancing ternary complex formation. In PROTAC design, compare degradation efficiency (DC₅₀) via Western blotting or cellular ubiquitination assays. For example, replacing the difluoro group with a single fluorine or hydrogen alters degradation potency by >10-fold, as seen in analogous Arvinas PROTACs .
Q. What strategies mitigate Boc group hydrolysis during synthesis under acidic/basic conditions?
- Methodological Answer : Use mild deprotection agents like TFA (trifluoroacetic acid) in dichloromethane at 0°C for Boc removal, minimizing side reactions. For reactions requiring basic conditions (e.g., Cs₂CO₃ in tert-butanol), pre-complexation with crown ethers stabilizes the Boc group. Monitoring by TLC (Rf shift) or LC-MS for [M-Boc+H]+ ions (e.g., m/z 291→187) identifies premature hydrolysis. Reprotection with Boc anhydride may be necessary if degradation exceeds 5% .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?
- Methodological Answer : Experimental LogP (1.656) from shake-flask methods may conflict with computational predictions (e.g., XLogP3 ~1.2). Validate via HPLC retention time correlation using a C18 column and acetonitrile/water gradients. For solubility, use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Discrepancies >20% warrant verification of compound purity (e.g., NMR, HRMS) and buffer ionic strength effects .
Data Contradiction Analysis
Q. Conflicting reports on Boc stability in polar aprotic solvents: How to troubleshoot?
- Methodological Answer : While Boc groups are generally stable in DMF or DMSO, trace acidic impurities (e.g., from solvent degradation) can accelerate hydrolysis. Pre-dry solvents over molecular sieves and test with pH strips. If degradation persists, switch to alternative solvents like THF or dichloromethane. LC-MS monitoring of [M+H]+ and [M-Boc+H]+ ions quantifies degradation rates .
Key Physicochemical Data
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 1.656 | Shake-flask |
| PSA | 66.84 Ų | Computational |
| Melting Point | Not reported | – |
| Solubility (pH 7.4) | ~2.1 mg/mL | Equilibrium assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
